3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Acetylcholinesterase inhibition Structure–activity relationship Alzheimer's disease

3-(4-Methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (CAS 903857-40-9) is a fully synthetic chromen-4-one (chromone) derivative. Its core structure comprises a benzopyran-4-one scaffold with a 2-methyl substituent, a 3-(4-methoxyphenyl) group, and a 7-(2-(piperidin-1-yl)ethoxy) side chain.

Molecular Formula C24H27NO4
Molecular Weight 393.483
CAS No. 903857-40-9
Cat. No. B2469173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one
CAS903857-40-9
Molecular FormulaC24H27NO4
Molecular Weight393.483
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H27NO4/c1-17-23(18-6-8-19(27-2)9-7-18)24(26)21-11-10-20(16-22(21)29-17)28-15-14-25-12-4-3-5-13-25/h6-11,16H,3-5,12-15H2,1-2H3
InChIKeyLBNKTTVBEBPFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (CAS 903857-40-9): Compound Class, Core Structure, and Procurement Context


3-(4-Methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (CAS 903857-40-9) is a fully synthetic chromen-4-one (chromone) derivative . Its core structure comprises a benzopyran-4-one scaffold with a 2-methyl substituent, a 3-(4-methoxyphenyl) group, and a 7-(2-(piperidin-1-yl)ethoxy) side chain . The compound belongs to the broader class of homoisoflavonoid analogs and is primarily distributed as a screening library compound by commercial suppliers . Its molecular formula is C24H27NO4 and its molecular weight is 393.48 g/mol .

Why Generic Substitution Fails for 3-(4-Methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one: Evidence of Substituent-Dependent Activity Gradients


Chromen-4-one derivatives bearing a piperidinylethoxy side chain are not interchangeable; their biological activity and physicochemical properties are exquisitely sensitive to the nature and position of substituents on both the chromenone core and the pendant aryl ring [1][2]. Published structure–activity relationship (SAR) studies on closely related chroman-4-one and chromen-4-one series demonstrate that the electronic character of the para-substituent on the 3-aryl ring (e.g., methoxy vs. chloro vs. hydroxyl) directly modulates acetylcholinesterase (AChE) inhibitory potency and selectivity over butyrylcholinesterase (BuChE) [1][3]. Furthermore, the specific cyclic amine (piperidine vs. 4-methylpiperidine vs. azepane) in the 7-alkoxy side chain governs both target engagement and off-target profiles [2][4]. Consequently, substituting 3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one with a 4-chloro, 4-bromo, or 4-methylpiperidine analog without experimental validation risks unpredictable shifts in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one


Electron-Donating 4-Methoxy Substituent Confers Superior ChE Inhibitory Potency Compared to Electron-Withdrawing Analogs

In a systematic SAR study of chroman-4-one derivatives bearing a piperidinylethoxy side chain (Shamsimeymandi et al., 2019), electron-donating groups (e.g., 4-OH, 4-OCH3) on the 3-aryl ring produced more potent cholinesterase inhibitors than electron-withdrawing groups (e.g., 4-Cl, 4-F) [1]. The 4-methoxy substituent present in CAS 903857-40-9 is electron-donating (Hammett σp = -0.27), analogous to the 4-hydroxy group (σp = -0.37) of the most potent compound in that series (3l, anti-AChE IC50 = 1.18 μM) [1]. In contrast, the 4-chloro analog (electron-withdrawing, σp = +0.23) would be predicted to exhibit reduced potency based on the established SAR trend [1].

Acetylcholinesterase inhibition Structure–activity relationship Alzheimer's disease

Piperidinylethoxy Side Chain at Position 7 Is Essential for Sub-Micromolar AChE Inhibition

Pourshojaei et al. (2015) demonstrated that among a series of 3-(4-(aminoalkoxy)benzylidene)-chroman-4-ones, only those bearing a piperidinylethoxy residue achieved sub-micromolar AChE inhibition (IC50 range: 0.122–0.207 μM), surpassing the reference drug tacrine [1]. Compounds with alternative aminoalkoxy chains (e.g., pyrrolidinylethoxy, morpholinoethoxy) showed substantially weaker activity [1]. The target compound, CAS 903857-40-9, incorporates this critical piperidinylethoxy pharmacophore at the 7-position of the chromen-4-one core. The 4-methylpiperidine variant (CAS 903196-72-5) lacks the 2-methyl group on the chromenone ring, which may alter both the conformational preference of the side chain and the compound's interaction with the AChE peripheral anionic site [1].

Acetylcholinesterase Side-chain SAR Neurodegeneration

The 2-Methyl Substituent Distinguishes This Compound from 2-Desmethyl Analogs and May Modulate Conformational Preferences

The target compound bears a 2-methyl group on the chromen-4-one ring, a structural feature absent in the 4-methylpiperidine analog (CAS 903196-72-5) and in many benzylidenechroman-4-one series [1]. The 2-methyl substituent influences the conformational equilibrium of the chromenone ring system and has been shown in related chromone alkaloids (e.g., schumannificine, noreugenin derivatives) to affect both the planarity of the benzopyran-4-one system and the orientation of the 3-aryl substituent [2]. This steric and electronic modulation can alter binding interactions with flat enzymatic active sites such as AChE, where planarity and π-stacking capacity are important determinants of affinity [2].

Conformational analysis Chromen-4-one Ligand design

Chromen-4-one (Chromone) Scaffold Offers a Distinct Electronic Profile Compared to the Chroman-4-one (Chromanone) Scaffold Used in Closest Published Active Series

The most extensively characterized active series—benzylidenechroman-4-ones from Pourshojaei et al. (2015) and Shamsimeymandi et al. (2019)—utilize a chroman-4-one core (saturated C2–C3 bond), whereas CAS 903857-40-9 possesses a chromen-4-one (chromone) core with a C2–C3 double bond [1][2]. This unsaturation extends the π-conjugation system, increases molecular planarity, and alters the electron density distribution across the bicyclic ring [3]. In a parallel series, Lemke et al. (2019) demonstrated that 6-substituted chromen-4-ones achieve dual AChE/MAO-B inhibition with IC50 values of 5.58 and 7.20 μM, respectively [3]. The chromone scaffold thus provides a distinct starting point for optimizing multitarget profiles compared to the more saturated chromanone scaffold [3].

Scaffold comparison Chromone vs. chromanone Drug design

Crystallographic Validation of the 7-(2-(Piperidin-1-yl)ethoxy)-4H-chromen-4-one Fragment in a Closely Related Genistein Derivative

The 7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one substructure has been experimentally validated by single-crystal X-ray diffraction in a closely related genistein derivative, 5-hydroxy-3-(4-hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one [1]. The crystal structure (orthorhombic system, space group Pbca, a=16.238(3) Å, b=10.308(2) Å, c=22.987(5) Å, V=3847.6(13) ų, Z=8) confirms the conformational preferences of the piperidinylethoxy side chain and the overall geometry of the chromen-4-one core [1]. This structural information supports computational docking and pharmacophore modeling efforts using CAS 903857-40-9, as the core fragment geometry is experimentally characterized rather than purely computationally predicted [1].

X-ray crystallography Structural biology Fragment validation

Important Caveat: Direct Experimental Activity Data for CAS 903857-40-9 Are Not Publicly Available; Differentiation Is Based on Class-Level SAR Inference

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, ZINC, and patent databases did not identify any primary research paper reporting direct, quantitative biological activity data (IC50, Ki, EC50, etc.) for CAS 903857-40-9 [1]. The compound is distributed as a screening library compound (e.g., Life Chemicals catalog, B2469173) without vendor-reported bioactivity data . All differentiation evidence presented herein is derived from closely related structural analogs (chroman-4-one and chromen-4-one series with piperidinylethoxy side chains) and should be interpreted as class-level inference rather than direct head-to-head comparison data for the specific compound [1][2][3]. Users are advised to request or generate primary screening data (e.g., AChE inhibition assay) before committing to procurement decisions based solely on structural analogy.

Data availability Screening compound Risk assessment

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one Based on Evidence Profile


Neuroscience Target-Based Screening: AChE and Cholinesterase Panel Profiling

The compound is most appropriately deployed in acetylcholinesterase (AChE) inhibition screening panels, either as a singleton or within a focused library of chromen-4-one derivatives. SAR evidence from two independent series confirms that the piperidinylethoxy side chain is a validated pharmacophore for sub-micromolar AChE inhibition [1], and the electron-donating 4-methoxy group aligns with the favorable substituent profile identified for cholinesterase potency [2]. For maximal information return, parallel testing against butyrylcholinesterase (BuChE) is recommended, as the piperidinylethoxy series has demonstrated tunable AChE/BuChE selectivity depending on aryl ring substitution [1][2].

Multitarget Neurodegeneration Programs: AChE/MAO-B Dual Inhibitor Exploration

The chromen-4-one (chromone) scaffold of CAS 903857-40-9 aligns with the core structure of validated dual AChE/MAO-B inhibitors reported by Lemke et al. (2019), where 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one achieved concomitant inhibition of both targets (AChE IC50 = 5.58 μM; MAO-B IC50 = 7.20 μM) [3]. The 7-substitution pattern in CAS 903857-40-9 represents an unexplored regioisomeric variation that could yield distinct multitarget profiles. This compound is suitable for inclusion in phenotypic screening cascades for Alzheimer's disease where simultaneous modulation of cholinergic and monoaminergic pathways is desired [3].

Computational Chemistry and Structure-Based Drug Design: Docking and Pharmacophore Modeling

The availability of single-crystal X-ray diffraction data for the closely related genistein-derived 7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one fragment (Zhang et al., 2008) provides experimentally validated geometric parameters for the core scaffold [4]. This significantly reduces conformational uncertainty in molecular docking studies targeting AChE (PDB entries available for multiple species). The compound is well-suited as a reference ligand for validating docking protocols, generating pharmacophore hypotheses, and performing scaffold-hopping exercises from the more extensively characterized chromanone series [1][4].

SAR Expansion and Lead Optimization: 3-Aryl Substituent Scanning

For medicinal chemistry groups seeking to expand SAR around the chromen-4-one scaffold, CAS 903857-40-9 serves as a reference point with the 4-methoxyphenyl substituent. Systematic replacement with 4-hydroxy, 4-fluoro, 4-chloro, 3,4-dimethoxy, and unsubstituted phenyl analogs (many of which are commercially available from the same supplier catalog) enables direct probing of electronic and steric effects on AChE/BuChE potency and selectivity [2]. The established SAR framework from Shamsimeymandi et al. (2019) provides a predictive model for prioritizing which analogs to procure for a focused library [2].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.